molecular formula C13H16N2O3 B1407026 Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate CAS No. 1018526-40-3

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate

Cat. No. B1407026
M. Wt: 248.28 g/mol
InChI Key: SHXUVODMTDTHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate is an organic compound . It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides like Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamides are utilized extensively as reactants. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene afforded 2-cyano-N-(4-methoxyphenyl) acetamide .

Scientific Research Applications

Crystal Packing and Non-Hydrogen Bonding Interactions

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate has been studied for its unique crystal packing properties, particularly involving non-hydrogen bonding interactions like N⋯π and O⋯π. These interactions contribute to forming distinct molecular structures such as zigzag double-ribbons and 1-D double-columns, which are important in understanding molecular assembly and designing materials with specific properties (Zhang, Wu, & Zhang, 2011).

Synthesis and Process Improvement

The compound has been involved in synthesis processes, notably in the improvement of methods for producing related chemicals. For instance, it has been synthesized through a series of steps like nitrosation, methylation, and bromination, leading to simplifications in the operational procedure and reductions in production costs (L. Jing, 2003).

Organocatalysis in Chemical Reactions

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate is involved in organocatalytic reactions, demonstrating its utility in green and efficient synthesis methods. For example, it has been used in the preparation of pyranopyrazoles, highlighting its role in facilitating environmentally friendly and solvent-free chemical reactions (Zolfigol et al., 2013).

Antitumor Activity

Research has also explored the antitumor properties of related compounds, where derivatives of ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate have shown potential in inhibiting the proliferation of cancer cell lines. This indicates its relevance in the development of new chemotherapeutic agents (Liu et al., 2018).

Solubility and Thermodynamic Studies

The solubility of this compound in various organic solvents has been thoroughly investigated, providing essential data for its purification and theoretical studies. Understanding its solubility behavior is crucial for applications in crystallization processes and pharmaceutical formulation (Han et al., 2016).

Safety And Hazards

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Cyanoacetamides have drawn the attention of biochemists in the last decade due to their diverse biological activities . They are considered one of the most important precursors for heterocyclic synthesis, and their potential in evolving better chemotherapeutic agents is being explored .

properties

IUPAC Name

ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-13(16)9-15-12(8-14)10-4-6-11(17-2)7-5-10/h4-7,12,15H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXUVODMTDTHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.